Cas no 167626-49-5 (Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate)

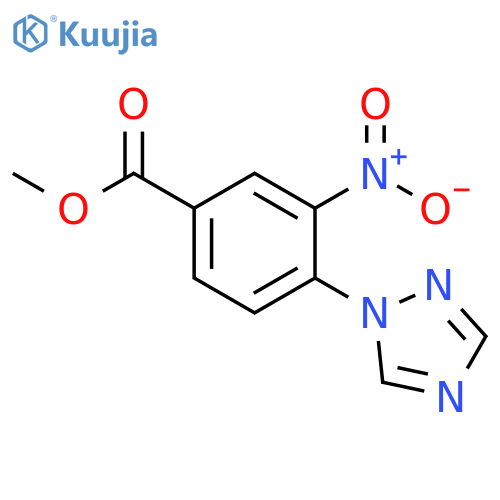

167626-49-5 structure

商品名:Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate

CAS番号:167626-49-5

MF:C10H8N4O4

メガワット:248.19492149353

MDL:MFCD00141981

CID:4610917

Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 3-NITRO-4-(1H-1,2,4-TRIAZOL-1-YL)BENZENECARBOXYLATE

- Benzoic acid, 3-nitro-4-(1H-1,2,4-triazol-1-yl)-, methyl ester

- Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate

-

- MDL: MFCD00141981

- インチ: 1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3

- InChIKey: KZFMQWPQIKIILW-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=C(N2C=NC=N2)C([N+]([O-])=O)=C1

じっけんとくせい

- ゆうかいてん: 102-104°

Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257932-5 g |

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, 95%; . |

167626-49-5 | 95% | 5g |

€696.70 | 2023-04-27 | |

| Chemenu | CM507664-1g |

Methyl3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate |

167626-49-5 | 97% | 1g |

$109 | 2022-09-29 | |

| Key Organics Ltd | 1G-434S-5MG |

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |

167626-49-5 | >95% | 5mg |

£46.00 | 2023-09-07 | |

| TRC | M343633-50mg |

Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate |

167626-49-5 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Key Organics Ltd | 1G-434S-0.5G |

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |

167626-49-5 | >95% | 0.5g |

£83.00 | 2023-09-07 | |

| abcr | AB257932-10g |

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, 95%; . |

167626-49-5 | 95% | 10g |

€1131.70 | 2025-03-19 | |

| A2B Chem LLC | AI74428-1g |

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate |

167626-49-5 | >95% | 1g |

$343.00 | 2024-04-20 | |

| A2B Chem LLC | AI74428-5mg |

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate |

167626-49-5 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| Key Organics Ltd | 1G-434S-1G |

methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate |

167626-49-5 | >95% | 1g |

£132.00 | 2023-09-07 | |

| TRC | M343633-500mg |

Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate |

167626-49-5 | 500mg |

$ 185.00 | 2022-06-03 |

Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

167626-49-5 (Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:167626-49-5)Methyl 3-Nitro-4-(1h-1,2,4-Triazol-1-Yl)Benzenecarboxylate

清らかである:99%

はかる:5g

価格 ($):295.0